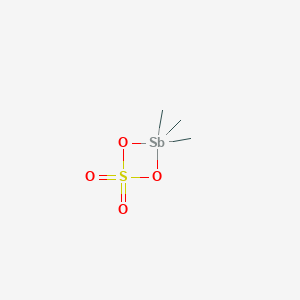
Trimethylstibine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylstibine sulfate is an organoantimony compound with the chemical formula (CH₃)₃Sb₂(SO₄)₃ It is a colorless, pyrophoric, and toxic liquid
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylstibine sulfate can be synthesized through the reaction of antimony trichloride with methyl Grignard reagent, followed by sulfation. The general reaction is as follows: [ \text{SbCl}_3 + 3 \text{CH}_3\text{MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{Sb} + 3 \text{MgBrCl} ] The resulting trimethylstibine is then treated with sulfuric acid to form this compound: [ \text{(CH}_3\text{)}_3\text{Sb} + \text{H}_2\text{SO}_4 \rightarrow \text{(CH}_3\text{)}_3\text{Sb}_2(\text{SO}_4)_3 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethylstibine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony oxides.
Reduction: Reduction reactions can convert it back to trimethylstibine.
Substitution: It can undergo substitution reactions with other organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides and other organometallic compounds are employed.
Major Products Formed
Oxidation: Antimony oxides and methyl derivatives.
Reduction: Trimethylstibine.
Substitution: Various organometallic derivatives.
Scientific Research Applications
Trimethylstibine sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoantimony compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of trimethylstibine sulfate involves its interaction with molecular targets and pathways. It can act as a Lewis base, forming complexes with various metal ions. These interactions can influence biochemical pathways and cellular processes, making it a compound of interest in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: Similar in structure but contains nitrogen instead of antimony.
Trimethylphosphine: Contains phosphorus and exhibits different chemical properties.
Trimethylarsine: Contains arsenic and is more toxic.
Triphenylstibine: Contains phenyl groups instead of methyl groups.
Trimethylbismuth: Contains bismuth and has different reactivity.
Uniqueness
Trimethylstibine sulfate is unique due to its specific combination of antimony and sulfate groups, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
10555-84-7 |
|---|---|
Molecular Formula |
C3H9O4SSb |
Molecular Weight |
262.93 g/mol |
IUPAC Name |
4,4,4-trimethyl-1,3,2,4λ5-dioxathiastibetane 2,2-dioxide |
InChI |
InChI=1S/3CH3.H2O4S.Sb/c;;;1-5(2,3)4;/h3*1H3;(H2,1,2,3,4);/q;;;;+2/p-2 |
InChI Key |
LNWWOSYTFQKJFZ-UHFFFAOYSA-L |
Canonical SMILES |
C[Sb]1(OS(=O)(=O)O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















